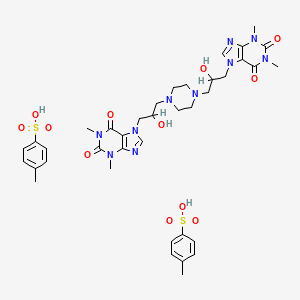
1,4-Piperazinediethanol, alpha,alpha'-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is a complex organic compound. It is known for its unique structure, which includes a piperazine ring and xanthine derivatives. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the xanthine derivatives. The final step involves the formation of the di-p-toluenesulfonate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Piperazinediethanol
- 1,3-Dimethylxanthine
- Di-p-toluenesulfonate derivatives
Uniqueness
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is unique due to its combination of a piperazine ring and xanthine derivatives. This structure imparts distinctive chemical properties that make it valuable in various research applications. Compared to similar compounds, it offers a unique set of interactions and reactivity patterns that can be exploited in different scientific fields.
Eigenschaften
CAS-Nummer |
23238-19-9 |
|---|---|
Molekularformel |
C38H50N10O12S2 |
Molekulargewicht |
903.0 g/mol |
IUPAC-Name |
7-[3-[4-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H34N10O6.2C7H8O3S/c1-27-19-17(21(37)29(3)23(27)39)33(13-25-19)11-15(35)9-31-5-7-32(8-6-31)10-16(36)12-34-14-26-20-18(34)22(38)30(4)24(40)28(20)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16,35-36H,5-12H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
HORFPDIDZCSTIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC(CN4C=NC5=C4C(=O)N(C(=O)N5C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)

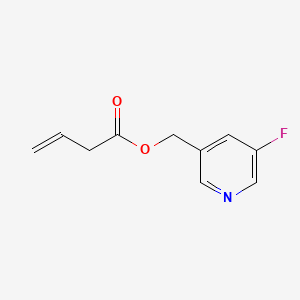
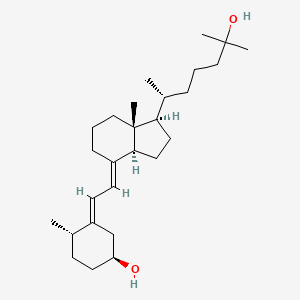
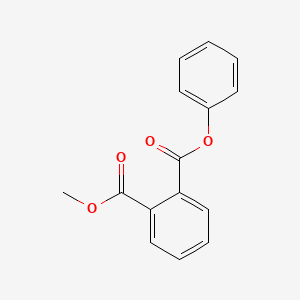
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
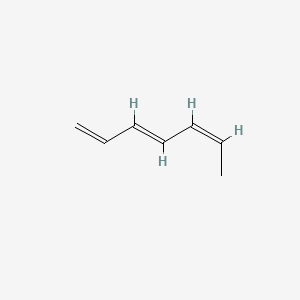
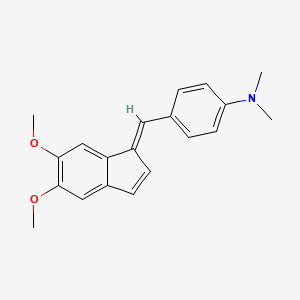
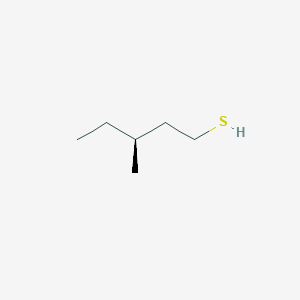

![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)

